3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
描述
The compound 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 3-chlorobenzenesulfonamide moiety at position 4.
属性
IUPAC Name |
3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHCYLPVWBPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of VU0490134-1, also known as F2043-0251, is a novel immune checkpoint IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
VU0490134-1/F2043-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks its interaction with its receptors. This blockade can potentially modulate the immune response, enhancing the body’s ability to fight against cancer cells.
Pharmacokinetics
The pharmacokinetics of VU0490134-1/F2043-0251 are currently being evaluated in a Phase 1 clinical trial. This study aims to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0490134-1/F2043-0251 administered intravenously. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, as well as their impact on its bioavailability, will be determined through this study.
Result of Action
The molecular and cellular effects of VU0490134-1/F2043-0251’s action are expected to involve the enhancement of the body’s immune response against cancer cells. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models.
Action Environment
The action, efficacy, and stability of VU0490134-1/F2043-0251 can be influenced by various environmental factors. These may include the tumor microenvironment, the presence of other immune cells, and the overall health status of the patient. The ongoing Phase 1 clinical trial is expected to provide more insights into these aspects.
生物活性
3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and inhibition of specific enzymes. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chloro group, a sulfonamide moiety, and a tetrahydroquinoline ring. Its molecular formula is C19H22ClN2O4S, with a molecular weight of approximately 404.91 g/mol.
Research indicates that sulfonamide derivatives can exert various biological effects through multiple mechanisms:
- Inhibition of Enzymes : Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance in tissues. This inhibition can lead to altered cellular functions and has implications in cancer therapy .
- Anticancer Activity : Several studies have highlighted the anticancer potential of related compounds. For instance, modifications to benzenesulfonamide structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells . The compound's ability to induce apoptosis and cell cycle arrest in cancer cells has been documented.
Anticancer Studies
A pivotal study demonstrated that structural modifications in sulfonamides could enhance their anticancer activity. The compound was tested for its cytotoxic effects under hypoxic conditions, revealing an IC50 value of approximately 3.99 µM against breast cancer cells. Additionally, it was noted that the compound induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .
Enzyme Inhibition
The compound's effectiveness as a carbonic anhydrase inhibitor was confirmed through molecular docking studies. These studies indicated a strong binding affinity to the active site of the enzyme, suggesting potential therapeutic applications in treating conditions where CA activity is dysregulated .
Case Study 1: Anticancer Efficacy
In a recent study focusing on sulfonamide derivatives, 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide was evaluated alongside other compounds for its cytotoxic properties against various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than many tested analogs.
Case Study 2: Cardiovascular Effects
Another investigation into the cardiovascular effects of benzenesulfonamides revealed that certain derivatives could influence perfusion pressure significantly. The study indicated that compounds similar to the one could modulate coronary resistance through calcium channel interactions .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MDA-MB-468 (Breast) | 3.99 ± 0.21 | Apoptosis induction |
| Anticancer Activity | CCRF-CM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest |
| Enzyme Inhibition | hCA IX | Not specified | Competitive inhibition |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs and their distinguishing features:
*Molecular weights estimated based on structural formulas.
Key Observations:
Fluorine Substitution: The 3-chloro-4-fluoro analog () combines halogens with opposing electronic effects, which could enhance metabolic stability or target selectivity compared to the mono-chloro target compound .
Sulfonamide vs. Benzamide : Replacing the sulfonamide with a benzamide group () eliminates hydrogen-bonding capacity, likely reducing interactions with polar residues in biological targets .
Physicochemical and Conformational Properties
- Crystal Packing and Hydrogen Bonding : While direct data for the target compound are unavailable, analogs like the 4-chloro derivative () and the isoxazole-containing compound () demonstrate that substituent orientation (e.g., para vs. meta chlorine) and bulky groups (e.g., methoxybenzenesulfonyl) influence crystal packing via hydrogen bonding (N–H⋯O, O–H⋯O) and van der Waals interactions .
- Solubility : The 4-methoxybenzenesulfonyl group in the target compound and may improve solubility in polar solvents compared to the propylsulfonyl analog (), which has a hydrophobic alkyl chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
